2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
Description
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core substituted with a methyl group at the 1-position and a piperazine ring at the 2-position. The piperazine moiety is further modified by a sulfonyl group linked to a 5-chlorothiophen-2-yl substituent. This structural architecture combines aromatic, sulfonamide, and piperazine functionalities, which are commonly associated with diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and receptor modulation .
Properties
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S2/c1-19-13-5-3-2-4-12(13)18-16(19)20-8-10-21(11-9-20)25(22,23)15-7-6-14(17)24-15/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSSCEWEIBYSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related benzimidazole derivatives with piperazine or sulfonamide modifications, based on synthesis, physicochemical properties, and pharmacological relevance:
Key Comparative Insights
Sulfonyl vs. This enhances interactions with polar enzyme active sites but may reduce membrane permeability . In contrast, the difluoromethyl sulfonyl group in [18F]2-((Difluoromethyl)sulfonyl)-1-methyl-1H-benzo[d]imidazole introduces metabolic stability via fluorine’s electron-withdrawing effects, a feature absent in the chlorothiophene-sulfonyl analogue .
Piperazine Modifications Piperazine-linked ethanol () or fluorophenyl () substituents prioritize flexibility and bioavailability, whereas the target compound’s rigid sulfonyl-chlorothiophene group may favor selective receptor binding (e.g., kinases or GPCRs) .
Chlorothiophene vs. Other Aromatic Groups The 5-chlorothiophene moiety offers moderate lipophilicity and electronegativity, balancing solubility and target affinity. Comparatively, fluorophenyl groups () enhance metabolic resistance, while phenolic groups () improve aqueous solubility .
Synthetic Complexity The target compound’s synthesis likely involves sulfonylation of piperazine followed by chlorothiophene coupling, akin to m-CPBA-mediated oxidations (). This contrasts with simpler nucleophilic substitutions in ethanol- or alkyl-linked analogues () .
Research Findings and Data Gaps
- Pharmacological Data : While structural analogs show antimicrobial, anticancer, and CNS activities, specific data for the target compound are absent in the provided evidence. Further assays (e.g., kinase inhibition, cytotoxicity) are needed.
- ADME Properties : The chlorothiophene-sulfonyl group may confer intermediate metabolic stability compared to fluorinated () or alkylated () derivatives. Predictive modeling or in vitro metabolic studies are recommended.
- Structural Optimization : Hybridizing the chlorothiophene-sulfonyl motif with biphenyl benzimidazoles () could yield compounds with dual mechanisms of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
